molecular formula C32H43N5O5 B1671486 Epicriptine CAS No. 88660-47-3

Epicriptine

Cat. No. B1671486
CAS RN: 88660-47-3
M. Wt: 577.7 g/mol
InChI Key: SBFXHXZNBNFPHV-PXXBSISHSA-N
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Scientific Research Applications

Epicriptine has a wide range of scientific research applications:

Mechanism of Action

Epicriptine exerts its effects primarily through its agonistic activity on dopamine receptors. This activity is part of the ergoline class, which produces a vasoconstrictive effect . The compound binds to dopamine receptors, mimicking the action of dopamine and leading to increased dopaminergic activity in the brain. This mechanism is particularly beneficial in conditions like Parkinson’s disease, where dopamine levels are deficient .

Safety and Hazards

Epicriptine is contraindicated in individuals with known hypersensitivity or allergic reactions to it . It can affect blood pressure due to its effect on dopaminergic receptors, so individuals with uncontrolled hypertension should avoid its use . It’s also contraindicated in individuals with a history of fibrotic disorders, as it has been associated with rare cases of fibrotic complications .

Biochemical Analysis

Biochemical Properties

Epicriptine plays a significant role in biochemical reactions due to its agonistic activity on dopamine receptors. This activity is part of the ergoline class, which produces a vasoconstrictive effect . This compound interacts with dopamine receptors, particularly the D2 subtype, leading to various physiological responses. The nature of these interactions involves binding to the receptor sites, mimicking the action of dopamine, and thereby activating the receptor .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, particularly those involving dopamine. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound’s interaction with dopamine receptors can influence the release of neurotransmitters, impacting neuronal communication and overall brain function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to dopamine receptors, particularly the D2 subtype. This binding mimics the action of dopamine, leading to receptor activation. The activation of these receptors can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. This compound’s vasoconstrictive effects are also a result of its interaction with these receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, particularly in neuronal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance cognitive function and improve symptoms of mental decline. At higher doses, it may cause toxic or adverse effects, such as excessive vasoconstriction and potential neurotoxicity. Threshold effects have been observed, where the benefits of this compound plateau at certain dosages, and further increases in dosage do not lead to additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to dopamine metabolism. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of dopamine. By modulating the activity of these enzymes, this compound can influence the levels of dopamine and other related metabolites in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters and binding proteins facilitate its movement within cells, ensuring its localization to specific tissues where it can interact with dopamine receptors .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cells, where it interacts with dopamine receptors on the cell membrane. Post-translational modifications and targeting signals direct this compound to these specific compartments, ensuring its effective function. The localization of this compound within these cells is crucial for its role in modulating neurotransmitter release and neuronal communication .

Preparation Methods

Epicriptine is synthesized through a series of chemical reactions involving the ergoline structure. The synthetic route typically involves the hydrogenation of ergocryptine to produce dihydroergocryptine, followed by separation of the alpha and beta forms . Industrial production methods focus on optimizing the yield and purity of the compound through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Epicriptine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2R)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20-,22-,24-,25+,27+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFXHXZNBNFPHV-PXXBSISHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024730
Record name 9,10alpha-Dihydro-13'-epi-beta-ergocryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Epicriptine effect is mainly due to the agonistic activity on dopamine receptor. This activity is categorized as part of the ergoline class which is defined as a producer of a vasoconstrictive effect. Please refer to [DB01049] and to know more about the isomer please refer to [DB11274].
Record name Epicriptine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

88660-47-3
Record name (5′α,10α)-9,10-Dihydro-12′-hydroxy-2′-(1-methylethyl)-5′-[(1R)-1-methylpropyl]ergotaman-3′,6′,18-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88660-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicriptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088660473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epicriptine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 9,10alpha-Dihydro-13'-epi-beta-ergocryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPICRIPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M64643B5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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